1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of substituents: The benzyl, ethyl, and methoxyphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch or continuous flow reactors: These reactors can be used to optimize reaction conditions and improve yield.
Catalysts: The use of catalysts, such as Lewis acids or transition metal complexes, can enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups, such as halides, alkyl, or acyl groups.
Scientific Research Applications
1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the ethyl and methoxyphenyl groups.
4-ethyl-3,5-diphenyl-1H-pyrazole: Lacks the benzyl and methoxyphenyl groups.
1-benzyl-4-ethyl-3,5-diphenyl-1H-pyrazole: Lacks the methoxyphenyl groups.
Uniqueness
1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both benzyl and ethyl groups, as well as two methoxyphenyl groups
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O2/c1-4-24-25(20-10-14-22(29-2)15-11-20)27-28(18-19-8-6-5-7-9-19)26(24)21-12-16-23(30-3)17-13-21/h5-17H,4,18H2,1-3H3 |
InChI Key |
SIXBIRXOWMFRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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